1,7,13-Tetradecatriyne

Description

1,7,13-Tetradecatriyne (CAS: 38233-76-0), also known as Ethylidenetetracyclododecene (ETD), is an organic compound with the molecular formula C₁₄H₁₈ and a molecular weight of 186.29 g/mol . It features a fused bicyclic ring system and an ethylidene group, which contribute to its unique chemical reactivity and applications in specialty materials and synthetic chemistry. The compound is synthesized via a Diels-Alder reaction between dicyclopentadiene and a suitable diene, a method that ensures high structural precision .

Properties

CAS No. |

872-21-9 |

|---|---|

Molecular Formula |

C14H18 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

tetradeca-1,7,13-triyne |

InChI |

InChI=1S/C14H18/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1-2H,5-12H2 |

InChI Key |

ZJHGXKCKUOFPDS-UHFFFAOYSA-N |

SMILES |

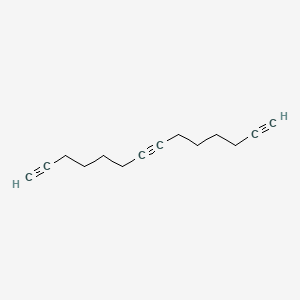

C#CCCCCC#CCCCCC#C |

Canonical SMILES |

C#CCCCCC#CCCCCC#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 1,7,13-Tetradecatriyne and related 14-carbon compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₄H₁₈ | 186.29 | Three triple bonds | Fused bicyclic system, ethylidene |

| n-Tetradecane | C₁₄H₃₀ | 198.39 | Alkane (single bonds) | Linear saturated hydrocarbon |

| 4-Tetradecanone | C₁₄H₂₈O | 212.37 | Ketone (C=O) | Linear chain with ketone group |

Key Observations:

- This compound is distinguished by its three conjugated triple bonds and bicyclic structure, which enhance its reactivity in cycloaddition and polymerization reactions .

- n-Tetradecane , a fully saturated alkane, exhibits low chemical reactivity and is primarily used as a solvent or inert medium in industrial processes .

- 4-Tetradecanone, a ketone, participates in nucleophilic addition reactions and serves as an intermediate in fragrance synthesis .

Physical and Chemical Property Comparisons

| Property | This compound | n-Tetradecane | 4-Tetradecanone |

|---|---|---|---|

| Melting Point (°C) | Not reported | 5.9 | 28–30 |

| Boiling Point (°C) | Not reported | 253.7 | 295–300 |

| Solubility | Insoluble in water | Insoluble in water | Low water solubility |

| Reactivity | High (alkyne bonds) | Low (saturated) | Moderate (ketone) |

Key Findings:

- The triple bonds in this compound make it more reactive than n-Tetradecane and 4-Tetradecanone, enabling applications in catalysis and polymer cross-linking .

- n-Tetradecane ’s stability under high temperatures makes it suitable for lubricant formulations .

- 4-Tetradecanone’s ketone group allows for hydrogen bonding, influencing its use in surfactants and plasticizers .

Research Findings and Limitations

- Synthesis Challenges : this compound’s complex bicyclic structure requires precise reaction conditions, limiting its large-scale production .

- Ecological Impact: Unlike n-Tetradecane (classified as non-hazardous), this compound’s environmental toxicity remains understudied .

- Comparative Reactivity : Studies in The Journal of Organic Chemistry highlight that linear alkynes (e.g., 1,7-Octadiyne) exhibit lower thermal stability than this compound due to the absence of stabilizing bicyclic frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.